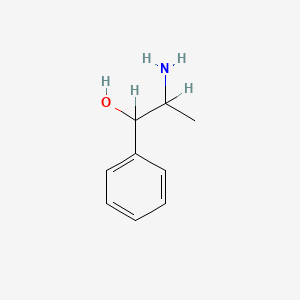

2-Amino-1-phenyl-propan-1-ol

説明

Contextual Significance within Organic and Medicinal Chemistry

Chiral 1,2-amino alcohols, such as the stereoisomers of 2-amino-1-phenyl-propan-1-ol, are highly valued as building blocks in both chemistry and pharmacy. rsc.org Their utility in organic synthesis is extensive, where they serve as valuable synthons, ligands, and chiral auxiliaries. rsc.org The compound and its derivatives have been recorded as reactants in over 5,000 different reactions, underscoring their versatility. rsc.org In the chemical industry, for instance, norephedrine (B3415761) is utilized in the racemic resolution of carboxylic acids. wikipedia.org

The development of efficient and stereoselective synthesis methods for each enantiomer of norephedrine and norpseudoephedrine (B1213554) is a key area of research. acs.org Numerous synthetic strategies have been described, ranging from the classic interaction of benzaldehyde (B42025) and nitroethane to advanced biocatalytic cascades and asymmetric transfer hydrogenation techniques. rsc.orgacs.orguogqueensmcf.com These methods aim to produce the specific stereoisomers in high optical purity, which is crucial for their application. koreascience.krresearchgate.net For example, all four stereoisomers can be synthesized using biocatalytic two-step cascades, or through asymmetric transfer hydrogenation from a common precursor, demonstrating the sophisticated approaches developed for their preparation. rsc.orgacs.orgsigmaaldrich.com

In medicinal chemistry, the compound is recognized as a member of the ephedra alkaloids family and has been investigated for various applications. rsc.org It has been used as a nasal decongestant and an appetite suppressant. wikipedia.orgnih.gov The different stereoisomers are precursors in the synthesis of other pharmaceutically relevant molecules.

Nomenclature and Historical Perspectives in Chemical Literature

The systematic IUPAC name for the compound is 2-amino-1-phenylpropan-1-ol. herts.ac.uknih.gov However, due to its two chiral centers, it exists as four stereoisomers, each with specific nomenclature. wikipedia.orgherts.ac.uk The common names phenylpropanolamine (PPA) and norephedrine are frequently used in literature, though "phenylpropanolamine" often refers to a racemic mixture of (1R,2S)- and (1S,2R)-norephedrine. wikipedia.orgchemeurope.comwikipedia.orgnih.gov

The stereoisomers are distinguished as norephedrine and norpseudoephedrine. The relationship between the isomers is detailed in the table below.

| Stereoisomer | Systematic IUPAC Name | Common Names |

| (+)-Norephedrine | (1S,2R)-2-amino-1-phenylpropan-1-ol | d-Norephedrine chemeurope.comchemspider.com |

| (-)-Norephedrine | (1R,2S)-2-amino-1-phenylpropan-1-ol | l-Norephedrine chemeurope.comwikipedia.orgnih.gov |

| (+)-Norpseudoephedrine | (1S,2S)-2-amino-1-phenylpropan-1-ol | Cathine (B3424674), d-Norpseudoephedrine wikipedia.orgchemeurope.comnih.gov |

| (-)-Norpseudoephedrine | (1R,2R)-2-amino-1-phenylpropan-1-ol | l-Norpseudoephedrine chemeurope.comnih.gov |

Historically, the compound has been known through its natural occurrence and early pharmaceutical preparations. The isomer (+)-norpseudoephedrine, known as cathine, is a naturally occurring alkaloid found in the leaves of the Catha edulis (khat) plant. wikipedia.orgnih.gov For a time, cathine was believed to be the primary active psychoactive component of khat. wikipedia.org However, research in the 1970s identified cathinone (B1664624) as a more abundant and potent alkaloid in fresh khat leaves. wikipedia.org Further studies confirmed that cathinone is the main contributor to the plant's stimulant effects and that it metabolizes into the less potent cathine and norephedrine. wikipedia.orgresearchgate.net In pharmaceutical contexts, the compound was marketed under trade names such as Propadrine. nih.govnih.gov

Chemical Compound Data

Interactive Data Table: Properties of 2-Amino-1-phenyl-propan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO nih.gov |

| Molecular Weight | 151.21 g/mol herts.ac.uk |

| IUPAC Name | 2-amino-1-phenylpropan-1-ol herts.ac.uknih.gov |

| CAS Number | 14838-15-4 (for the racemic mixture) herts.ac.uknih.gov |

| Physical State | White, crystalline powder |

| Melting Point | 101-101.5 °C |

| Solubility | Freely soluble in water and alcohol |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Amino-1-phenyl-propan-1-ol |

| Amphetamine |

| Benzaldehyde |

| Cathine |

| Cathinone |

| Ephedrine (B3423809) |

| Methamphetamine |

| Nitroethane |

| Norephedrine |

| Norpseudoephedrine |

| Phenylpropanolamine |

Structure

3D Structure

特性

CAS番号 |

48115-38-4 |

|---|---|

分子式 |

C9H13NO |

分子量 |

151.21 g/mol |

IUPAC名 |

2-amino-1-phenylpropan-1-ol |

InChI |

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 |

InChIキー |

DLNKOYKMWOXYQA-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N |

正規SMILES |

CC(C(C1=CC=CC=C1)O)N |

Color/Form |

White, crystalline powde |

melting_point |

101-101.5 °C |

他のCAS番号 |

48115-38-4 14838-15-4 37577-07-4 492-41-1 |

ピクトグラム |

Irritant |

溶解性 |

Freely soluble in water and alcohol In water, 1.49X10+5 mg/L at 25 °C (est) |

同義語 |

Dexatrim Hydrochloride, Phenylpropanolamine Norephedrine Phenylpropanolamine Phenylpropanolamine Hydrochloride Prolamine Propagest Triaminic DM |

蒸気圧 |

8.67X10-4 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Stereochemical Foundations of 2 Amino 1 Phenyl Propan 1 Ol

Chiral Centers and Stereoisomeric Forms

The structure of 2-amino-1-phenyl-propan-1-ol features two stereocenters at the C1 and C2 positions of the propanol (B110389) chain. The C1 carbon is bonded to a hydroxyl group, a phenyl group, a hydrogen atom, and the C2 carbon. The C2 carbon is attached to an amino group, a methyl group, a hydrogen atom, and the C1 carbon. The presence of these two distinct chiral centers means that the molecule can exist in four possible stereoisomeric forms. wikipedia.orgresearchgate.net These stereoisomers are grouped into two pairs of enantiomers and two pairs of diastereomers.

Enantiomers: (1R,2S), (1S,2R), (1R,2R), (1S,2S)

The four stereoisomers of 2-amino-1-phenyl-propan-1-ol are defined by the specific spatial arrangement (configuration) at each chiral center, denoted by the Cahn-Ingold-Prelog (R/S) nomenclature. This leads to the following enantiomeric pairs:

Norephedrine (B3415761) Pair: The (1R,2S) and (1S,2R) enantiomers are known as (-)-norephedrine and (+)-norephedrine, respectively. veeprho.comstenutz.eu The racemic mixture of these two is often referred to as dl-norephedrine. wikipedia.org

Norpseudoephedrine (B1213554) Pair: The (1R,2R) and (1S,2S) enantiomers are known as (-)-norpseudoephedrine and (+)-norpseudoephedrine (also known as cathine), respectively. google.comgoogle.com

Enantiomers are non-superimposable mirror images of each other and possess identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light (optical activity).

| Stereoisomer | Configuration | Common Name |

| (1R,2S)-2-amino-1-phenylpropan-1-ol | 1R, 2S | (-)-Norephedrine |

| (1S,2R)-2-amino-1-phenylpropan-1-ol | 1S, 2R | (+)-Norephedrine |

| (1R,2R)-2-amino-1-phenylpropan-1-ol | 1R, 2R | (-)-Norpseudoephedrine |

| (1S,2S)-2-amino-1-phenylpropan-1-ol | 1S, 2S | (+)-Norpseudoephedrine (Cathine) |

Diastereomers: Erythro and Threo Configurations

Diastereomers are stereoisomers that are not mirror images of each other. In the case of 2-amino-1-phenyl-propan-1-ol, any stereoisomer is a diastereomer of the two stereoisomers that are not its enantiomer. For instance, (1R,2S)-norephedrine is a diastereomer of both (1R,2R)- and (1S,2S)-norpseudoephedrine.

A common way to classify diastereomers in acyclic molecules with two adjacent chiral centers is by using the prefixes erythro and threo. google.comumich.edu

Erythro: This configuration describes the diastereomers where similar substituents on the two chiral carbons would be on the same side in a Fischer projection. The norephedrine isomers, (1R,2S) and (1S,2R), possess the erythro configuration. google.comgoogle.com

Threo: This configuration describes the diastereomers where similar substituents are on opposite sides in a Fischer projection. The norpseudoephedrine isomers, (1R,2R) and (1S,2S), have the threo configuration. google.com

Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation by techniques like fractional crystallization or chromatography. msu.edu

Conformational Analysis and Stereoisomeric Relationships

The biological activity and chemical reactivity of the different stereoisomers of 2-amino-1-phenyl-propan-1-ol are not only determined by their absolute configuration but also by their conformational preferences. The rotation around the C1-C2 single bond gives rise to various conformers.

Studies using molecular beam Fourier transform microwave spectroscopy have identified multiple stable conformers for both norephedrine and norpseudoephedrine in the gas phase. acs.orgkcl.ac.ukfigshare.com The most stable conformers are often stabilized by an intramolecular hydrogen bond between the hydroxyl group (O-H) and the amino group (N). This O-H···N interaction leads to a more extended disposition of the side chain. acs.orgkcl.ac.ukfigshare.com

Computational studies, using methods like Density Functional Theory (DFT), have further elucidated the potential energy surfaces of these molecules. d-nb.inforesearchgate.net For norephedrine, four low-energy conformations have been identified in the gas phase, while norpseudoephedrine has three. d-nb.inforesearchgate.net The relative energies of these conformers and the barriers to their interconversion are crucial for understanding their behavior in different environments. For example, the presence of a solvent can significantly alter the population of different conformers. d-nb.info

Theoretical Models for Stereochemical Prediction

Predicting the stereochemical outcome of reactions that produce 2-amino-1-phenyl-propan-1-ol is a key area of research in synthetic chemistry. Theoretical models and computational chemistry play a vital role in understanding and predicting the selectivity of these reactions.

For instance, in the synthesis of these compounds via reductive amination of a corresponding ketone, the stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. evitachem.com Theoretical models can help in designing chiral catalysts or auxiliaries that favor the formation of a specific stereoisomer.

Quantum mechanical calculations, such as those based on Density Functional Theory (B3LYP) and Møller-Plesset perturbation theory (MP2), are used to model the transition states of reactions. d-nb.infocolumbia.edu By calculating the energy differences between the transition states leading to different stereoisomeric products, chemists can predict which isomer will be preferentially formed. columbia.edu These computational approaches are valuable for understanding the factors that control stereoselectivity, such as steric hindrance and electronic effects, in the synthesis of complex molecules like 2-amino-1-phenyl-propan-1-ol and its analogs. columbia.edu

Synthetic Methodologies for 2 Amino 1 Phenyl Propan 1 Ol and Its Stereoisomers

Reductive Amination Strategies

Reductive amination serves as a direct and efficient method for the synthesis of 2-amino-1-phenyl-propan-1-ol. This approach typically involves the reaction of a ketone precursor with an amine source in the presence of a reducing agent.

Reductive Amination of Phenylacetone (B166967) Derivatives

A key precursor for this method is a phenylacetone derivative, specifically 1-hydroxy-1-phenyl-2-propanone. The reductive amination of this compound using ammonia (B1221849) and a Raney nickel catalyst has been investigated. erowid.org This process can be carried out in either a single-phase system with ethanol (B145695) or a two-phase system with benzene, with the latter reportedly providing better results. erowid.org An excess of ammonia is utilized to minimize the formation of secondary amine byproducts. erowid.org The reaction is typically performed under hydrogen pressure. erowid.org

One study detailed the production of (R)-(-)-1-hydroxy-1-phenyl-2-propanone through fermentation, which was then subjected to reductive amination to yield (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol. erowid.org The process involved using Raney nickel as the catalyst and carrying out the hydrogenation at 50 psi. erowid.org

| Reactant | Aminating Agent | Catalyst | Solvent | Pressure | Product | Reference |

| (R)-(-)-1-hydroxy-1-phenyl-2-propanone | Ammonia | Raney Nickel | Benzene | 50 psi | (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol | erowid.org |

Catalytic Reduction of Oxime Intermediates

Another significant synthetic route involves the formation of an oxime intermediate from a phenylacetone derivative, followed by its catalytic reduction.

The initial step is the oximation of 1-phenyl-1-hydroxy-2-propanone. This is achieved by reacting it with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride, in the presence of a base like sodium hydroxide (B78521) or sodium acetate. google.com The reaction temperature is a critical parameter, often maintained between -10°C and 30°C to control the formation of byproducts.

Raney Nickel: Raney nickel is a widely used catalyst for the reduction of oximes to primary amines. preciouscatalyst.com It is known for its high activity in hydrogenating various functional groups. preciouscatalyst.com In the context of 2-amino-1-phenyl-propan-1-ol synthesis, a nickel-aluminum alloy is often used as the catalyst for the reduction of 1-phenyl-1-hydroxy-2-propanone oxime. google.comgoogle.com The ratio of nickel to aluminum in the catalyst mixture can influence the reaction's efficiency. google.com The reduction is an exothermic process, and the temperature is typically allowed to rise to between 60°C and 100°C.

Palladium on Carbon (Pd/C): Palladium on carbon is another effective catalyst for hydrogenation reactions, including the reduction of oximes. drhazhan.com While specific detailed studies on its application for the reduction of 1-phenyl-1-hydroxy-2-propanone oxime to 2-amino-1-phenyl-propan-1-ol are less commonly detailed in readily available literature compared to Raney nickel, it is a standard catalyst for such transformations. oup.com The choice of catalyst can influence the stereochemical outcome of the reaction.

Metal Hydrides: Metal hydrides such as sodium borohydride (B1222165) can be employed for the reduction of oxime intermediates. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107). Lithium aluminum hydride is another powerful reducing agent capable of converting oximes to primary amines. researchgate.net

Dissolving Metals: The use of dissolving metals, such as zinc amalgam in an acidic medium, represents another strategy for the reduction of oxime derivatives of 1-phenyl-1-hydroxy-2-propanone. Aluminum amalgam has also been noted as a reducing agent for such oximes. google.com

| Oxime Precursor | Reducing Agent/Catalyst | Solvent | Product | Reference |

| 1-phenyl-1-hydroxy-2-propanone oxime | Nickel-Aluminum Catalyst | 1,2-dichloroethane, Toluene, or Diethyl ether | 1-erythro-2-amino-1-phenyl-1-propanol | google.com |

| 1-phenyl-1-hydroxy-2-propanone oxime | Sodium Borohydride | Tetrahydrofuran | 2-amino-1-phenyl-propan-1-ol | |

| 1-phenyl-1-hydroxy-2-propanone oxime | Zinc Amalgam | Acidic Media | 2-amino-1-phenyl-propan-1-ol |

Nitroaldol (Henry) Reaction and Subsequent Reduction

The Nitroaldol or Henry reaction provides an alternative pathway to synthesize 2-amino-1-phenyl-propan-1-ol, often with good control over stereochemistry.

Reaction of Benzaldehyde (B42025) with Nitroethane

This method involves the reaction of benzaldehyde with nitroethane, which undergoes a condensation reaction to form 1-phenyl-2-nitropropan-1-ol. google.comgoogle.com The choice of catalyst for this reaction is crucial for the stereochemical outcome. The use of a tertiary amine catalyst, such as triethylamine, has been shown to favor the formation of the threo isomer. google.com The reaction is often conducted at low temperatures, for instance between -15°C and 0°C, to enhance the stereoselectivity. google.com

Following the Henry reaction, the resulting nitroalcohol, 1-phenyl-2-nitropropan-1-ol, is then reduced to the corresponding amino alcohol, 2-amino-1-phenyl-propan-1-ol. google.comgoogle.com This reduction can be achieved through catalytic hydrogenation. google.com This two-step process, starting from readily available benzaldehyde and nitroethane, presents an efficient route to the target compound. google.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Final Product | Reference |

| Benzaldehyde | Nitroethane | Triethylamine | 1-phenyl-2-nitropropan-1-ol | 2-amino-1-phenyl-propan-1-ol | google.comgoogle.com |

Stereoselective Formation of Nitro-Alcohol Precursors

A common and cost-effective route to 2-amino-1-phenyl-propan-1-ol involves the initial formation of a 2-nitro-1-phenylpropan-1-ol (B1194210) precursor. google.com This is typically achieved through the reaction of benzaldehyde with a nitroalkane, such as nitroethane, in the presence of an alkaline catalyst. google.comsciencemadness.org This reaction yields a mixture of stereoisomers of 2-nitro-1-phenylpropan-1-ol. google.com Subsequent reduction of the nitro group affords the desired amino alcohol. google.comsciencemadness.org

The stereochemical outcome of the nitro-alcohol formation can be influenced by the reaction conditions. For instance, the method described by Nagai and Kanao involves the reaction of benzaldehyde and nitroethane, which provides the nitro alcohol intermediate in good yield. sciencemadness.org Another approach involves the reaction between nitroethane and the sodium bisulfite addition product of benzaldehyde, which is noted for its faster reaction time. sciencemadness.org The resulting nitro-alcohol can then be reduced to the corresponding amino alcohol using various reducing agents, with catalytic hydrogenation being a common choice. sciencemadness.org

Grignard Reagent-Based Synthesis Approaches

Grignard reagents offer a versatile method for the formation of carbon-carbon bonds and can be employed in the synthesis of amino alcohols. While direct synthesis of 2-amino-1-phenyl-propan-1-ol using a Grignard reagent is less common, analogous compounds can be synthesized through this pathway. For example, the reaction of a phenyl Grignard reagent with an appropriate amino-aldehyde or amino-ketone precursor can lead to the formation of a phenylpropanolamine derivative.

A plausible, though not directly documented, route for a related compound, 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol, involves the formation of 2-methyl-1-phenylpropylmagnesium bromide. vulcanchem.com This Grignard reagent would then react with a protected amino-propanol precursor. vulcanchem.com Challenges in such syntheses include controlling regioselectivity and preventing racemization at chiral centers. vulcanchem.com The stability of the Grignard reagent can be enhanced by additives like lithium chloride or cerium(III) chloride. vulcanchem.com

Asymmetric Synthesis Routes

The demand for enantiomerically pure compounds has driven the development of asymmetric synthesis strategies for 2-amino-1-phenyl-propan-1-ol. These methods aim to produce a single desired stereoisomer, bypassing the need for resolving a racemic mixture.

Chiral Catalyst Development for Enantioselective Synthesis

Chiral catalysts are instrumental in achieving high enantioselectivity. For instance, the hydrogenation of 2-amino-1-phenylpropan-1-one using chiral catalysts can produce the desired enantiomer with high yield and purity. evitachem.com Rhodium-BINAP complexes are one example of chiral catalysts used to control stereochemistry in reactions like catalytic hydrogenation.

In a related context, the asymmetric hydrogenation of 1-phenyl-1,2-propanedione (B147261) using chiral nanoparticles supported on silica (B1680970) has been explored. researchgate.net These catalysts, synthesized by reducing a rhodium precursor in the presence of chiral phosphine (B1218219) ligands, have shown high conversion rates and significant enantiomeric excess for the resulting hydroxy ketones, which are precursors to amino alcohols. researchgate.net

Use of Chiral Auxiliaries

Chiral auxiliaries are another established method for asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For 2-amino-1-phenyl-propan-1-ol, chiral auxiliaries can be used to synthesize enantiomerically pure forms of the compound. An example includes the use of (S)-5,5-Dimethyl-4-phenyloxazolidin-2-one as a chiral auxiliary in asymmetric synthesis.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high regio- and stereoselectivity under mild reaction conditions. sci-hub.se Recent advancements have led to the development of multi-enzyme pathways for the synthesis of 2-amino-1-phenyl-propan-1-ol from L-phenylalanine, which can enhance yield and reduce waste. evitachem.com

One biocatalytic approach involves the use of enzymes like pyruvate (B1213749) decarboxylase (PDC) to produce phenylacetylcarbinol (PAC), a key precursor. researchgate.net This can be followed by reductive amination. Another innovative method is a one-pot cascade reaction starting from an alkene. This involves enzymatic dihydroxylation to a vicinal diol, followed by an oxidation-amination cascade using a dehydrogenase/oxidase and a transaminase to yield the desired 1,2-amino alcohol in an enantiomerically enriched form. google.com

Resolution of Racemic Mixtures

When a synthesis produces a racemic mixture of 2-amino-1-phenyl-propan-1-ol, resolution is necessary to separate the enantiomers. A widely used method is diastereomeric salt formation. This involves reacting the racemic mixture with a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amino alcohol can be recovered by removing the resolving agent.

A specific example is the phase transfer resolution of racemic 2-amino-1-phenylpropanol. This is achieved by reacting the mixture with the mono alkali metal salt of a tartaric acid ester in a two-phase system of a hydrocarbon and water. google.com Another approach involves using benzoic acid to form a less soluble benzoate (B1203000) salt of the desired erythro isomer, which can then be filtered off. google.com

Diastereomeric Salt Formation with Chiral Acids

The classical method for separating enantiomers of 2-amino-1-phenyl-propan-1-ol (also known as phenylpropanolamine or norephedrine) from a racemic mixture is through diastereomeric salt formation. This technique relies on the reaction of the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.

The selection of the chiral acid is critical for efficient resolution. Commonly employed resolving agents include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. The process typically involves dissolving the racemic amino alcohol and the chiral acid in a suitable solvent, such as ethanol or an ethanol/water mixture. Upon cooling or concentration of the solution, the less soluble diastereomeric salt crystallizes out, leaving the more soluble one in the mother liquor. Repeated recrystallizations can be performed to achieve a high diastereomeric excess, often exceeding 99%.

For instance, racemic mixtures of 2-amino-1-phenyl-propan-1-ol can be resolved using chiral acids like tartaric acid to form diastereomeric salts with differing solubilities. The efficiency of the resolution is dependent on several factors, including the choice of acid, the solvent system, and the crystallization conditions. Research has demonstrated the successful application of optically active dibenzoyltartaric acid and tartaric acid for the optical resolution of related compounds like ephedrine (B3423809). researchgate.netnih.gov Another approach involves a phase transfer resolution method, where a racemic mixture reacts with the mono alkali metal salt of a tartaric acid ester in a two-phase system of a hydrocarbon and water. google.com

Table 1: Chiral Acids Used in Diastereomeric Salt Resolution

| Chiral Resolving Agent | Target Compound | Key Features |

|---|---|---|

| Tartaric Acid | Racemic 2-amino-1-phenyl-propan-1-ol | Forms diastereomeric salts with different solubilities, enabling separation via fractional crystallization. |

| Mandelic Acid | Racemic 2-amino-1-phenyl-propan-1-ol | Used in ethanol/water for selective crystallization. |

| Camphorsulfonic Acid | Racemic 2-amino-1-phenyl-propan-1-ol | Another effective resolving agent for diastereomeric salt formation. |

| Dibenzoyltartaric Acid | (1R,2S)(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol (Ephedrine) | Successfully applied for optical resolution, demonstrating changes in chiral recognition. researchgate.netnih.gov |

Chromatographic Resolution Techniques (e.g., Chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), offer a powerful and analytical alternative to classical resolution for separating the stereoisomers of 2-amino-1-phenyl-propan-1-ol. These techniques provide excellent separation and are crucial for determining the enantiomeric purity of synthesized compounds.

The separation mechanism relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase. A variety of CSPs have been proven effective for this purpose.

Cyclodextrin-Based CSPs : These are widely used for the enantioseparation of ephedrine analogues. researchgate.net For example, a LARIHC CF6-P column, which is a cyclofructan-based CSP, has been used to achieve baseline separation of phenylpropanolamine enantiomers in the polar organic mode. nih.gov An Agilent InfinityLab Poroshell Chiral-CD column has also been successfully used to separate the enantiomers of norephedrine (B3415761). e-nps.or.kr

Polysaccharide-Based CSPs : Derivatives of cellulose (B213188) and amylose, such as those found in Chiralcel and Chiralpak columns, are very effective for the optical resolution of a wide range of racemic drugs. tsijournals.comresearchgate.net A Chiralpak AD-H column, for instance, achieved baseline separation of cathine (B3424674) enantiomers, a stereoisomer of 2-amino-1-phenyl-propan-1-ol. tsijournals.com

Molecularly Imprinted Polymers (MIPs) : This technology involves creating a polymer with specific recognition sites for a template molecule. MIPs prepared with either (+)- or (-)-phenylpropanolamine as the template have been used as stationary phases to resolve its racemates, achieving high separation factors. dss.go.thnih.gov

The mobile phase composition, including the type of organic modifier, pH, and additives, plays a crucial role in optimizing the separation. For instance, the addition of diethylamine (B46881) to a heptane-ethanol mobile phase was found to reduce peak tailing and enhance the resolution of cathine enantiomers on a Chiralpak AD-H column. tsijournals.com Similarly, screening different acid additives like trifluoroacetic acid (TFA) and acetic acid (AA) in the mobile phase is necessary, as they can significantly impact resolution on cyclofructan-based columns. researchgate.net

Table 2: Chiral HPLC Methods for 2-Amino-1-phenyl-propan-1-ol Stereoisomers

| Chiral Stationary Phase (CSP) | Analyte(s) | Mobile Phase Conditions | Detection | Resolution (Rs) / Separation Factor (α) |

|---|---|---|---|---|

| LARIHC CF6-P | Phenylpropanolamine | Polar organic mode with acid and base additives. nih.govresearchgate.net | UV | Rs = 1.5. nih.gov |

| Chiral-CD column (100 mm × 2.1 mm) | (±)-Norephedrine | Isocratic: 2 mM ammonium (B1175870) formate (B1220265) (pH 3.7) and methanol (B129727):acetonitrile (70:30). e-nps.or.kr | DAD at 210 nm | Baseline separation achieved. e-nps.or.kr |

| Chiralpak AD-H | Cathine Enantiomers | Heptane–ethanol-diethylamine (92/8/1, v/v). tsijournals.com | Not Specified | Rs > 2.0. tsijournals.com |

| Molecularly Imprinted Polymer (MIP) | (±)-Phenylpropanolamine | Not Specified | UV | α = 1.8 - 3.8. nih.gov |

Novel Synthetic Pathways and Methodological Advancements

Recent research has focused on developing more efficient and highly stereoselective synthetic routes to access all four stereoisomers of 2-amino-1-phenyl-propan-1-ol. These modern approaches often overcome the limitations of classical methods, such as the 50% maximum yield of resolution.

Asymmetric Transfer Hydrogenation (ATH): A notable advancement is the stereoselective synthesis of both norephedrine and norpseudoephedrine (B1213554) enantiomers from a common precursor, the prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenyl-propan-2-one. researchgate.netsigmaaldrich.comacs.org This method employs asymmetric transfer hydrogenation (ATH) catalyzed by well-defined chiral Rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN). researchgate.netacs.org The process is accompanied by dynamic kinetic resolution (DKR), allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.netsigmaaldrich.comacs.org These reactions are performed under mild conditions (room temperature, short reaction times) with high yields and excellent enantioselectivity (up to 99% ee). acs.org

Biocatalytic and Chemoenzymatic Strategies: The use of enzymes as catalysts offers a green and highly selective alternative for the synthesis of chiral amino alcohols. researchgate.net

Multi-Enzyme Cascades : One-pot, two-step biocatalytic cascades have been developed to produce all four stereoisomers of nor(pseudo)ephedrine. rsc.orgnih.gov A common strategy combines a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase with either an (S)- or (R)-selective ω-transaminase (ω-TA). rsc.org This approach yields products with excellent optical purities (ee >99% and de >98%) from simple achiral starting materials without isolating the intermediate. rsc.org

Transaminases and Dehydrogenases : Another strategy involves the combination of stereoselective ω-transaminases with alcohol dehydrogenases (ADHs). nih.gov This redox-neutral process, starting from 1-phenylpropane-1,2-diols, can generate all possible stereoisomers of phenylpropanolamine with high enantio- and diastereoselectivity (up to >99.5%). nih.gov

Synthesis from Phenylalanine : Efficient multienzyme pathways have been designed for the conversion of L-phenylalanine into enantiopure 1,2-amino alcohols, achieving high yields and enantiomeric excess. acs.org

These enzymatic methods represent a significant step forward, providing access to all stereoisomers in high purity through environmentally benign processes. rsc.orgnih.gov For example, a process for producing (1R,2S)-norephedrine from (R)-phenylacetylcarbinol via enzymatic reduction has been disclosed, highlighting the industrial interest in these pathways. google.com

Table 3: Comparison of Novel Synthetic Methodologies

| Methodology | Key Features | Catalysts / Enzymes | Starting Materials | Advantages |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation with DKR | High stereoselectivity for all isomers. acs.org | Chiral Rhodium-complexes (e.g., (R,R)-Cp*RhCl(TsDPEN)). researchgate.netacs.org | Racemic 1-hydroxy-1-phenyl-propan-2-one derivative. acs.org | High yields, excellent ee (>99%), mild conditions. acs.org |

| Biocatalytic Cascade (Carboligase + ω-TA) | One-pot, two-step synthesis of all four isomers. rsc.org | (R)-selective carboligase, (S)- or (R)-selective ω-transaminases. rsc.org | Benzaldehyde, pyruvate. rsc.org | High optical purity (ee >99%, de >98%), no intermediate isolation. rsc.org |

| Biocatalytic Cascade (ADH + ω-TA) | Redox-neutral network for all stereoisomers. nih.gov | Stereocomplementary ADHs and ω-TAs. nih.gov | 1-Phenylpropane-1,2-diols. nih.gov | Excellent enantio- and diastereoselectivity (>99.5%). nih.gov |

Chemical Reactivity and Derivatization of 2 Amino 1 Phenyl Propan 1 Ol

Reactions at the Amino Group

The primary amino group in 2-amino-1-phenyl-propan-1-ol is a nucleophilic center that readily participates in a variety of chemical reactions, including alkylation, acylation, and the formation of amides and carbamates. These reactions are fundamental for synthesizing a diverse array of derivatives and for implementing protective group strategies in multi-step syntheses.

N-Alkylation and Acylation Reactions

The nitrogen atom can be functionalized through the introduction of alkyl and acyl groups. N-alkylation introduces new carbon-based substituents, while N-acylation yields amides.

N-Alkylation can be achieved through various methods. Reductive amination is a common approach, such as the reaction with formaldehyde (B43269) in the presence of a reducing agent to yield the N-methylated derivative. wipo.intacs.org Another method involves direct alkylation using alkyl halides, like benzyl (B1604629) chloride, often in the presence of a base to neutralize the acid formed during the reaction. google.com For instance, the synthesis of L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol is accomplished by the reductive amination of L-(R)-phenylacetylcarbinol with benzylamine, using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com

N-Acylation involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides. For example, reacting the amino alcohol with acetic anhydride (B1165640) leads to the formation of the corresponding N-acetyl derivative. google.com These reactions typically proceed readily due to the high nucleophilicity of the primary amine.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Methylation | Aqueous formaldehyde, Catalytic reduction (Raney Ni, H₂) | 2-methylamino-1-phenyl-1-propanol | wipo.intacs.org |

| N-Benzylation (Reductive Amination) | Benzylamine, 5% Pd/C, H₂ | L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol | google.com |

| N-Acetylation | Acetic anhydride | N-acetyl-2-amino-1-phenyl-1-propanol | google.com |

Formation of Amides and Carbamates

The reaction of the amino group with carboxylic acids or their derivatives results in the formation of amides. This transformation is central to peptide synthesis and the creation of various functional materials.

Carbamates , which are esters of carbamic acid (R₂NCOOH), are another important class of derivatives. They are typically formed by reacting the amino alcohol with a source of a carbonyl group, such as phosgene (B1210022) or, more recently, carbon dioxide under activating conditions. A modern approach involves the reaction of amino alcohols with CO₂ in the presence of an external base and an activating agent like p-toluenesulfonyl chloride (TsCl). lew.ro This method allows for the synthesis of cyclic carbamates (oxazolidinones) in a one-pot process under mild conditions. lew.ro The reaction proceeds via the formation of a carbamate (B1207046) salt, followed by tosylation of the alcohol group to enhance its leaving group character, and subsequent intramolecular substitution to close the ring. lew.ro

Protecting Group Strategies for Amine Functionality

In complex organic syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. This is achieved using "protecting groups." Carbamates are among the most common and effective protecting groups for amines due to their stability and the relative ease of their installation and removal under specific conditions. mdpi.com

Key protecting groups for the amine functionality include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic and nucleophilic reagents but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). mdpi.com

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂ with a palladium catalyst), a process that leaves most other functional groups intact. mdpi.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is attached using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. mdpi.com

The use of these groups allows for an "orthogonal" protection strategy, where one group can be selectively removed in the presence of another, enabling precise control over the synthetic pathway. google.com

| Protecting Group | Abbreviation | Key Reagent for Installation | Common Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) | mdpi.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | mdpi.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | mdpi.com |

Reactions at the Hydroxyl Group

The secondary hydroxyl group of 2-amino-1-phenyl-propan-1-ol is also a key site for chemical modification, undergoing reactions such as esterification, etherification, and oxidation. These transformations are crucial for altering the molecule's physical properties and for preparing it for subsequent synthetic steps.

Esterification and Etherification

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acid anhydride or acyl chloride, to form an ester. This reaction is often referred to as O-acylation. For example, the O-acylation of phenylpropanolamine hydrochloride can be achieved by heating it with acetic anhydride in acetic acid. google.com This process yields the O-acetylated product. google.comgoogle.com A variety of acylating agents can be used, including propionyl chloride and benzoic anhydride, to generate a range of different esters. google.com

Etherification , or O-alkylation, involves the formation of an ether by reacting the hydroxyl group with an alkylating agent. While less common for this specific molecule in general literature, this transformation is relevant in the context of creating chiral ligands or auxiliaries where modifying the hydroxyl group can fine-tune the steric and electronic properties of the catalyst.

| Acylating Agent | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|

| Acetic Anhydride | Acetic Acid, 50-80°C | O-acetylated phenylpropanolamine | google.com |

| Acetyl Chloride | Elevated temperature | O-acetylated phenylpropanolamine | google.comgoogle.com |

| Propionic Anhydride | Elevated temperature | O-propionylated phenylpropanolamine | google.com |

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol functionality can be oxidized to the corresponding ketone, 2-amino-1-phenyl-1-propanone. This transformation is the reverse of one of the common synthetic routes to the amino alcohol, which involves the reduction of a ketone precursor. google.comacs.org Standard oxidizing agents can be employed for this purpose. The specific outcome of the oxidation depends on the reagents and reaction conditions used. google.com For instance, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide are capable of converting the secondary alcohol to a ketone. The resulting aminoketone is a valuable intermediate in its own right for further synthetic elaborations.

Compound Names

| Compound Name |

|---|

| 2-Amino-1-phenyl-propan-1-ol |

| 2-methylamino-1-phenyl-1-propanol |

| L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol |

| N-acetyl-2-amino-1-phenyl-1-propanol |

| L-(R)-phenylacetylcarbinol |

| p-toluenesulfonyl chloride |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Benzyl chloroformate |

| Piperidine |

| O-acetylated phenylpropanolamine |

| 2-amino-1-phenyl-1-propanone |

| Potassium permanganate |

| Chromium trioxide |

Reactions Involving the Aromatic Ring

The reactivity of the phenyl group in 2-Amino-1-phenyl-propan-1-ol is governed by the electronic effects of its substituents. Both the amino (-NH₂) and hydroxyl (-OH) groups are activating, ortho-, para-directing groups, which would typically facilitate electrophilic attack on the aromatic ring.

Electrophilic Aromatic Substitution (if applicable)

Direct electrophilic aromatic substitution on the phenyl ring of 2-Amino-1-phenyl-propan-1-ol is synthetically challenging and not commonly reported. The primary reason for this difficulty lies in the reaction conditions typically required for such transformations. Many electrophilic aromatic substitution reactions, such as nitration or sulfonation, are conducted in the presence of strong acids masterorganicchemistry.com.

Under these acidic conditions, the basic amino group is readily protonated to form an anilinium-type ion (-NH₃⁺). The positively charged ammonium (B1175870) group is a powerful deactivating group and a meta-director. This effect counteracts the activating influence of the hydroxyl group, rendering the aromatic ring significantly less susceptible to electrophilic attack. This inherent conflict between the activating nature of the neutral functional groups and the deactivating nature of the protonated amine makes controlled, high-yielding electrophilic aromatic substitution on the parent molecule impractical.

Synthesis of Complex Molecular Scaffolds

The bifunctional nature of 2-Amino-1-phenyl-propan-1-ol, containing both an amino and a hydroxyl group in a 1,2-relationship, makes it an excellent precursor for the synthesis of more elaborate molecular structures, including vicinal diamines and various heterocycles.

Formation of 1,2-Diamino-1-phenylpropanes

Stereoisomers of 1,2-diamino-1-phenylpropane (B13505725) are valuable compounds in medicinal chemistry and as complexing agents ulb.ac.be. A synthetic route has been developed to produce these diamines from 2-amino-1-phenylpropan-1-ol, with a critical focus on the choice of protecting group for the amine function ulb.ac.beresearchgate.net.

The synthesis involves a multi-step process:

Protection of the Amino Group : The choice of a protecting group for the nitrogen atom is a critical step to prevent side reactions, particularly the formation of oxazoline (B21484) rings. While common protecting groups like tert-butoxycarbonyl (BOC) and benzoyl are considered inadequate, the trifluoroacetyl group has been shown to be particularly suitable ulb.ac.be. This group can be introduced with excellent yield and effectively prevents cyclization due to the decreased electron density on the amide oxygen caused by the fluorine atoms ulb.ac.be.

Activation of the Hydroxyl Group : The hydroxyl group is converted into a good leaving group, typically a mesylate, by reacting the N-protected amino alcohol with methanesulfonyl chloride.

Nucleophilic Substitution : The mesylate is then displaced via an SN2 reaction. To introduce the second nitrogen atom, sodium azide (B81097) (NaN₃) is used as the nucleophile, which leads to an inversion of configuration at the benzylic carbon and the formation of an azido (B1232118) derivative ulb.ac.be.

Reduction : Finally, the azide group is reduced to a primary amine, and the trifluoroacetyl protecting group is removed to yield the target 1,2-diamino-1-phenylpropane.

Research has shown that the solvent plays a role in the diastereoselectivity of the azide substitution step. A comparison of solvents for the reaction of ψ-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol mesylate with sodium azide highlighted that polar aprotic solvents like DMF and DMSO provided good yields and diastereoselectivity ulb.ac.be.

Table 1: Effect of Solvent on Azide Formation from Mesylate Intermediate

| Solvent | Yield of Azide (%) | Diastereoselectivity (%) | Reference |

|---|---|---|---|

| DMSO | ~65 | 86 | ulb.ac.be |

| DMF | ~65 | 90 | ulb.ac.be |

This procedure allows for the selective synthesis of both diastereoisomers of 1,2-diamino-1-phenylpropane from a single precursor ulb.ac.be.

Cyclization Reactions and Heterocycle Formation

As a 1,2-aminoalcohol, 2-Amino-1-phenyl-propan-1-ol is a classic substrate for cyclization reactions to form five-membered heterocycles, most notably oxazolines. This transformation typically involves the reaction of the amino and hydroxyl groups with a suitable electrophile.

One direct method involves the reaction of 2-amino-1-phenyl-1-propanol hydrochloride with cyanogen (B1215507) bromide. In a solution of methanol (B129727) and water buffered with sodium acetate, this reaction yields 2-amino-4-methyl-5-phenyloxazoline google.com. The reaction proceeds by activation with cyanogen bromide followed by intramolecular cyclization.

Furthermore, attempts to synthesize 2-(aminophenyl)-2-oxazolines have been made by reacting (±)-2-amino-1-phenyl-1-propanol with isatoic anhydride in the presence of a Lewis acid catalyst like anhydrous ZnCl₂. However, this specific reaction was reported to give poor yields compared to other aminoalcohols researchgate.net.

The tendency for this molecule to cyclize is also evident as a potential side reaction in other synthetic transformations. During the synthesis of 1,2-diamino-1-phenylpropanes, if the amino group is not appropriately protected, the intermediate formed after activating the hydroxyl group can readily undergo intramolecular cyclization to form an oxazoline ring ulb.ac.be. The use of an N-trifluoroacetyl protecting group was specifically chosen to minimize this competing reaction pathway ulb.ac.be.

Table 2: Examples of Cyclization Reactions

| Reagent(s) | Product | Notes | Reference |

|---|---|---|---|

| Cyanogen bromide, Sodium acetate | 2-Amino-4-methyl-5-phenyloxazoline | Direct synthesis of an aminoxazoline. | google.com |

| Isatoic anhydride, ZnCl₂ | 2-(2'-Anilinyl)-2-oxazoline derivative | Reported to have a poor yield for this specific substrate. | researchgate.net |

| 1. MsCl, Et₃N 2. Heat | trans-4,5-Dihydro-4-methyl-5-phenyl-2-trifluoromethyloxazole | Observed as a side product in diamine synthesis when using an N-trifluoroacetyl protecting group. | ulb.ac.be |

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-amino-1-phenyl-propan-1-ol. It provides information on the connectivity of atoms and the spatial arrangement of the molecule's stereoisomers.

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are fundamental for mapping the carbon-hydrogen framework of the molecule.

In ¹H NMR analysis of 2-amino-1-phenyl-propan-1-ol, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2–7.4 ppm. The proton attached to the carbon bearing the hydroxyl group (C1) is observed as a doublet around δ 4.8 ppm. The methyl group protons (C3) also present as a doublet, while the proton on the carbon with the amino group (C2) and the amino protons themselves show as multiplets. ulb.ac.be

¹³C NMR spectroscopy provides complementary information. The carbon of the ketone carbonyl in a related compound resonates at approximately 200–210 ppm. For 2-amino-1-phenyl-propan-1-ol, the chiral carbon C2 is found around δ 55 ppm. The presence of symmetry in a molecule can reduce the number of unique signals in a ¹³C NMR spectrum, as chemically equivalent carbons will produce a single signal. masterorganicchemistry.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Amino-1-phenyl-propan-1-ol Derivatives

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Protons | 7.2 - 7.4 (m) | 128.2 - 138.2 |

| C1-H | ~4.8 (d) | ~59.3 |

| C2-H | Multiplet | ~52.0 |

| CH₃ | Doublet | ~16.4 - 19.1 |

| Note: 'm' denotes a multiplet and 'd' denotes a doublet. The exact chemical shifts can vary depending on the solvent and the specific stereoisomer. ulb.ac.be |

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, helping to trace the connectivity of the proton network within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the carbon signals of the atoms to which they are directly attached, allowing for unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is particularly valuable for determining stereochemistry by identifying protons that are close to each other in space, irrespective of their bond connectivity. This is crucial for differentiating between diastereomers like norephedrine (B3415761) and norpseudoephedrine (B1213554).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in 2-amino-1-phenyl-propan-1-ol by analyzing their characteristic vibrational modes. cas.cz

The IR spectrum of 2-amino-1-phenyl-propan-1-ol hydrochloride shows characteristic absorption bands. A broad O-H stretching band is typically observed around 3350 cm⁻¹, and an N-H bending vibration appears near 1600 cm⁻¹. These bands are key in distinguishing it from non-hydroxylated analogues. The presence of a carbonyl (C=O) stretch at approximately 1680–1720 cm⁻¹ would indicate an oxidized derivative.

Raman spectroscopy provides complementary vibrational information. A study on related amino-propanol isomers demonstrated that while their IR spectra can be quite different, their Raman spectra may show more similarities in relative intensities. cas.cz Computational studies using Density Functional Theory (DFT) have been employed to calculate and validate the vibrational spectra of related molecules, aiding in the interpretation of experimental data. nih.govresearchgate.net

Table 2: Key IR Absorption Bands for 2-Amino-1-phenyl-propan-1-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | ~3350 (broad) |

| N-H (Amine) | Bending | ~1600 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of 2-amino-1-phenyl-propan-1-ol and for gaining structural information through the analysis of its fragmentation patterns.

The molecular weight of 2-amino-1-phenyl-propan-1-ol is 151.21 g/mol . nih.gov In mass spectrometry, this can be observed as the molecular ion peak [M]⁺ or, more commonly with soft ionization techniques like Electrospray Ionization (ESI), as the protonated molecule [M+H]⁺ at m/z 152. nih.gov

The fragmentation pattern provides a fingerprint for the molecule. Common fragmentation pathways include the loss of a water molecule (H₂O, -18 Da) from the molecular ion. Analysis of the fragmentation patterns of related ephedrine (B3423809) compounds reveals characteristic ions that aid in their identification. researchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is often used to analyze the compound and its degradation products. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline molecule, including its stereochemistry.

Studies on the hydrochloride salts of norephedrine stereoisomers have utilized X-ray powder diffraction to characterize their crystal structures. cambridge.org For instance, (1S,2R)-(+)-norephedrine hydrochloride and (±)-norephedrine hydrochloride both crystallize in the monoclinic space group P2₁. cambridge.org The precise bond lengths, bond angles, and torsion angles obtained from X-ray analysis provide unambiguous proof of the absolute configuration of the chiral centers. This technique is invaluable for distinguishing between the erythro and threo diastereomers. Quantum mechanical conformational analysis can complement experimental X-ray data. nih.gov

Table 3: Crystallographic Data for Norephedrine Hydrochloride Stereoisomers

| Compound | Crystal System | Space Group | Reference |

| (1S,2R)-(+)-Norephedrine HCl | Monoclinic | P2₁ | cambridge.org |

| (±)-Norephedrine HCl | Monoclinic | P2₁ | cambridge.org |

| (1R,2R)-(-)-Norpseudoephedrine HCl | Monoclinic | P2₁ | cambridge.org |

Chromatographic Methods for Purity and Stereoisomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of 2-amino-1-phenyl-propan-1-ol and for separating its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a widely used method. Various HPLC methods have been developed for the analysis of phenylpropanolamine in different matrices. nih.govnih.govtandfonline.com These methods often employ reverse-phase columns and UV or fluorescence detection. nih.govnih.gov Chiral HPLC columns can be used to separate the enantiomers, with one study reporting an enantiomeric excess of 99% for (S)-(-)-2-amino-3-phenyl-1-propanol. sigmaaldrich.com The separation of diastereomers, such as erythro and threo forms, is also achievable with appropriate chromatographic conditions. google.com

Gas Chromatography (GC) is another powerful technique, often used in conjunction with mass spectrometry (GC-MS). Derivatization is sometimes employed to improve the chromatographic properties of the analytes. jcsp.org.pk For instance, the enantiomeric purity of 2-amino-1-phenylpropanol isomers has been determined by GC analysis of their derivatives. google.com

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the diastereomeric purity of 2-Amino-1-phenyl-propan-1-ol, which exists as erythro and threo diastereomers. The separation of these diastereomers is crucial as they can exhibit different physical and chemical properties.

Reversed-phase HPLC is a commonly employed method for this purpose. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the diastereomers between the two phases. For instance, a study utilized a C-18 column with a mobile phase composed of a buffer, methanol (B129727) (MeOH), and tetrahydrofuran (B95107) (THF) (956:40:4) to achieve a resolution of ≥2.0 between the erythro and threo peaks, with UV detection at 210 nm. Another method for the simultaneous determination of multiple components, including phenylpropanolamine, employed a C18 reversed-phase column with a mobile phase of acetonitrile-tetrahydrofuran-ion pair solution (7:6:87, v/v/v). changwon.ac.kr

The diastereomeric purity of related derivatives has also been determined by HPLC. For example, the diastereomeric purity of (1R,2R)-1-isopropyl-1-phenyl-2-methylaminopropane was determined to be 99.11% using an Inertsil Phenyl column with a mobile phase of 95% 0.1M KH2PO4 (pH 3.0 with orthophosphoric acid) and 5% acetonitrile. arkat-usa.orgresearchgate.net Furthermore, a patent describes the determination of the erythro:threo ratio of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol using HPLC. google.com

Derivatization can be employed to enhance chromatographic separation and detection. One method involves pre-column derivatization with 4-dimethylaminobenzaldehyde (DAB), followed by analysis on a Phenomenex C-18 column with a methanol-water mobile phase and spectrophotometric detection at 418 nm. nih.gov

Table 1: HPLC Parameters for Diastereomeric Purity Analysis

| Parameter | Specification 1 | Specification 2 | Specification 3 |

| Column | Discovery C-18 (150 × 3.9 mm, 5 μm) | Inertsil Phenyl (250 × 4.6 mm) | Phenomenex C-18 |

| Mobile Phase | Buffer:MeOH:THF (956:40:4) | 95% 0.1M KH2PO4 (pH 3.0): 5% CH3CN | Methanol-Water |

| Flow Rate | 1 mL/min | 1 mL/min | Not Specified |

| Detection | UV at 210 nm | Not Specified | Spectrophotometry at 418 nm |

| Analyte | Erythro and Threo isomers | (1R,2R)-1-isopropyl-1-phenyl-2-methylaminopropane | Phenylpropanolamine (derivatized) |

| Resolution | ≥2.0 between erythro and threo peaks | Not Specified | Not Specified |

This table presents a summary of different HPLC conditions reported for the analysis of 2-Amino-1-phenyl-propan-1-ol and its derivatives.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is another powerful technique for the analysis of 2-Amino-1-phenyl-propan-1-ol. However, due to the compound's polarity and potential for thermal degradation, derivatization is often a necessary step to improve its volatility and thermal stability, leading to better chromatographic performance. changwon.ac.krdtic.mil

A common approach involves derivatizing the amino and hydroxyl groups. For instance, an analytical procedure has been developed for the GC determination of phenylpropanolamine using trifluoroacetylacetone (FAA) as the derivatizing reagent. nih.gov This method utilized an HP-5 column with a temperature program and flame ionization detection (FID). nih.gov Another study highlighted the use of polyfluorinated acid anhydrides like heptafluorobutyric acid anhydride (B1165640) (HFAA) to significantly enhance the sensitivity of GC-Fourier Transform Infrared (GC-FTIR) analysis. dtic.mil Derivatization with HFAA was found to produce the greatest increase in sensitivity for phenylpropanolamine identification. dtic.mil

The choice of derivatizing agent is critical and can impact the separation and detection. Other reagents that have been used include O-trimethylsilyl and N-mono-trifluoroacetyl derivatives for GC-MS analysis. changwon.ac.kr These derivatization steps convert the polar functional groups into less polar, more volatile moieties, which are more amenable to GC analysis.

Table 2: GC Parameters for Phenylpropanolamine Analysis

| Parameter | Specification |

| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) |

| Derivatizing Agent | Trifluoroacetylacetone (FAA) |

| Injection Port Temperature | 270 °C |

| Oven Temperature Program | Initial 70 °C for 5 min, then ramp at 10 °C/min to 120 °C |

| Carrier Gas | Nitrogen |

| Flow Rate | 2 mL/min |

| Detection | Flame Ionization Detector (FID) |

| Linear Range | 30-150 µg/mL |

| Detection Limit | 6.0 µg/mL |

This table summarizes the GC conditions for the determination of phenylpropanolamine after derivatization with FAA, as reported in a study. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

2-Amino-1-phenyl-propan-1-ol possesses two chiral centers, giving rise to four stereoisomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is of utmost importance in research and pharmaceutical applications, as different enantiomers can have distinct biological activities.

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations by using a chiral stationary phase (CSP).

In chiral HPLC, various types of CSPs have been successfully employed. For instance, the enantiomers of phenylpropanolamine have been resolved on a Larihc CF6-P column in polar organic mode, with mobile phases containing acid and base additives to facilitate interaction with the crown ether-based CSP. researchgate.net Molecularly imprinted polymers (MIPs) have also been developed as CSPs for the resolution of phenylpropanolamine enantiomers, achieving separation factors between 1.8 and 3.8. nih.gov Another approach involves derivatization with a chiral reagent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), followed by separation on a reversed-phase column. arabjchem.orgtandfonline.com

Chiral GC has also been utilized for the enantiomeric separation of phenylpropanolamine. One of the earlier methods involved a chiral gas-liquid chromatography stationary phase in a glass capillary column. arabjchem.org

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations of primary amines, offering high efficiency and reduced analysis times. chromatographyonline.com

Table 3: Chiral Chromatography Methods for Enantiomeric Separation

| Technique | Chiral Stationary Phase (CSP) / Method | Mobile Phase / Conditions | Application |

| HPLC | Larihc CF6-P (crown ether-based) | ACN/MeOH/TFA/TEA | Separation of phenylpropanolamine enantiomers |

| HPLC | Molecularly Imprinted Polymer (MIP) | Not Specified | Resolution of (+/-)-phenylpropanolamine racemates |

| HPLC | Reversed-phase column with chiral derivatization (GITC) | Methanol, water, and acetic acid | Resolution of norephedrine enantiomers |

| GC | Chiral gas-liquid chromatography stationary phase | Not Specified | Separation of phenylpropanolamine enantiomers |

| SFC | Cyclofructan-based CSP | Supercritical CO2 with organic modifiers | Enantiomeric separation of primary amines |

This table provides an overview of various chiral chromatography approaches used for the enantiomeric resolution of 2-Amino-1-phenyl-propan-1-ol and related compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of 2-amino-1-phenyl-propan-1-ol, also known as phenylpropanolamine or norephedrine (B3415761). These computational methods are instrumental in understanding the molecule's electronic structure, conformational preferences, and energetic landscape.

Electronic Structure and Molecular Orbital Theory

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals that extend over the entire molecule. utah.edulibretexts.org Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to analyze the electronic structure of 2-amino-1-phenyl-propan-1-ol. tandfonline.comresearchgate.net These calculations help in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides information about the chemical stability and reactivity of the molecule. tandfonline.com For instance, a large HOMO-LUMO gap suggests high stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate donor-acceptor interactions within the molecule, providing insights into intramolecular bonding and stability. tandfonline.com Studies on related amino alcohols have utilized DFT calculations with basis sets like B3LYP/6-311+G(d,p) to predict electronic properties such as ionization potential, electron affinity, and dipole moment, which are fundamental for understanding chemical reactivity and intermolecular interactions.

Energetic Analysis of Conformations and Stereoisomers

2-Amino-1-phenyl-propan-1-ol exists as multiple stereoisomers, including norephedrine and norpseudoephedrine (B1213554), each with various possible conformations due to the flexible side chain. researchgate.net Computational studies have been conducted to determine the most stable conformations of these isomers. researchgate.netresearchgate.net

Calculations at the RHF/3-21G level of theory have been used to compare the conformations of norephedrine with related compounds like amphetamine. researchgate.net More advanced DFT (M062X/B3LYP) and MP2 levels of theory have been used to calculate the conformers of norephedrine and norpseudoephedrine in both the gas phase and in solution. researchgate.net These studies revealed that norephedrine has four stable conformers in the gas phase. researchgate.net

The relative energies of different conformers are influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups of the ethanolamine (B43304) side chain. researchgate.net The stability of these conformers can also be affected by interactions between the side chain and the aromatic ring. researchgate.net For example, the difference in thermodynamic stability between the lowest energy conformations of (+)-amphetamine and (−)-norephedrine was calculated to be 6.92 kcal mol−1. researchgate.net

| Computational Method | Key Findings | Reference |

| RHF/3-21G | Comparison of the lowest energy conformations of norephedrine and amphetamine. | researchgate.net |

| DFT (M062X/B3LYP) and MP2 | Identified four stable gas-phase conformers for norephedrine. | researchgate.net |

| Ab initio | Showed that experimentally accessible conformations are local minima, not the global minimum. | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comacs.org These simulations provide detailed information about the dynamic behavior, conformational changes, and interactions of molecules in various environments.

MD simulations have been employed to investigate the behavior of 2-amino-1-phenyl-propan-1-ol and related molecules. For instance, simulations can reveal time-dependent fluctuations in conformation and the influence of solvent interactions on the molecular structure. In the context of its biological interactions, all-atom MD simulations have been used to study the influence of norepinephrine (B1679862), a closely related compound, on the structure of amyloid-β protofibrils. nih.gov These simulations showed that norepinephrine could significantly disrupt the N-terminal structure of the protofibrils through hydrogen bonding and π-π stacking interactions. nih.gov While not directly on 2-amino-1-phenyl-propan-1-ol, these studies demonstrate the capability of MD simulations to elucidate complex molecular interactions.

Docking Studies (Mechanistic Biological Interactions, excluding clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lookchem.com It is widely used to understand the mechanistic interactions between a ligand, such as 2-amino-1-phenyl-propan-1-ol, and a biological target at the molecular level.

Docking studies have been performed to investigate the binding of norephedrine and its metabolites to various receptors. For example, the affinity of cathinone (B1664624) and its metabolites, including norephedrine, for dopamine (B1211576) receptors D1 and D2 has been studied using molecular docking. researchgate.net Such studies help in understanding the structural basis for the interaction and the specific residues involved in binding.

In another study, enantiomerically pure N-alkylated β-amino alcohols derived from phenylpropanolamine were synthesized, and their interactions with DNA topoisomerase IV were investigated through molecular docking. lookchem.com The results revealed good binding energies for the synthesized compounds, with one derivative showing a maximum binding energy of -7.38 kJ/mol. lookchem.com These computational analyses provide insights into the ligand-receptor interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for understanding the molecule's biological activity from a mechanistic standpoint. lookchem.com Docking studies have also been used to explore the potential of ephedrine (B3423809) alkaloids, including norephedrine, as inhibitors of dipeptidyl peptidase-IV (DPP-IV), providing a basis for designing more potent and selective inhibitors. nih.gov

| Target Protein | Key Findings from Docking Study | Reference |

| Dopamine Receptors (D1, D2) | Investigated the binding affinity of norephedrine and its metabolites. | researchgate.net |

| DNA Topoisomerase IV | N-alkylated derivatives of phenylpropanolamine showed good binding energies. | lookchem.com |

| Dipeptidyl Peptidase-IV (DPP-IV) | Norephedrine and related alkaloids show inhibitory potential. | nih.gov |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and structural elucidation of molecules like 2-amino-1-phenyl-propan-1-ol. researchgate.net

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra, including the prediction of chemical shifts and spin-spin coupling constants, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net The accuracy of these predictions is highly dependent on the level of theory and basis set used. researchgate.net For instance, studies have utilized DFT methods to calculate ¹H and ¹³C NMR chemical shifts, providing a valuable tool for interpreting experimental spectra. researchgate.netresearchgate.net

Similarly, computational methods can predict infrared (IR) and Raman spectra. researchgate.net A complete assignment and analysis of the fundamental vibrational modes of (1S,2R)-2-amino-1-phenylpropan-1-ol have been carried out by recording FT-IR and FT-Raman spectra and comparing them with calculated results. researchgate.net The computed wavenumbers are often scaled to better agree with experimental values. researchgate.net

Furthermore, electronic absorption spectra in the UV-Visible range can be computed using Time-Dependent DFT (TD-DFT), which provides information on electronic transitions, absorption wavelengths, and oscillator strengths. tandfonline.comresearchgate.net

| Spectroscopic Property | Computational Method | Key Application | Reference |

| NMR Chemical Shifts | GIAO, DFT | Structure elucidation and interpretation of experimental spectra. | researchgate.netresearchgate.netresearchgate.net |

| IR/Raman Frequencies | DFT (B3LYP, B3PW91) | Assignment of fundamental vibrational modes. | researchgate.netresearchgate.net |

| UV-Visible Spectra | TD-DFT | Prediction of electronic transitions and absorption wavelengths. | tandfonline.comresearchgate.net |

Applications in Asymmetric Synthesis and Catalysis Research

Chiral Auxiliary Roles of 2-Amino-1-phenyl-propan-1-ol Derivatives

Derivatives of 2-amino-1-phenyl-propan-1-ol, such as (1R,2S)-norephedrine, are frequently employed to synthesize chiral auxiliaries. These auxiliaries are temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and are later cleaved to yield an enantiomerically enriched product.

A notable example is the creation of oxazolidinone auxiliaries. A fluorous oxazolidinone chiral auxiliary derived from norephedrine (B3415761) has been successfully used in asymmetric free-radical-mediated intermolecular conjugate additions. nih.gov This approach not only controlled the stereochemistry but also simplified the purification process through fluorous solid-phase extraction, effectively removing organotin byproducts. nih.gov In a direct comparison, the fluorous norephedrine-derived auxiliary demonstrated superior stereoselectivity over a similar non-fluorous version. nih.gov

Another significant application is in asymmetric aldol (B89426) reactions. A novel 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one auxiliary, synthesized from (1R,2S)-norephedrine and acetone, has been developed. acs.orgfigshare.com When applied in titanium-mediated asymmetric aldol reactions with various aldehydes, this auxiliary yielded aldol adducts with high diastereoselectivities, generally ranging from 8:1 to over 99:1. figshare.com The success of this auxiliary is attributed to a "chiral relay" effect from the norephedrine core, which effectively controls the stereochemistry of the reaction. acs.org

Table 1: Performance of Norephedrine-Derived Chiral Auxiliaries in Asymmetric Aldol Reactions

| Auxiliary Type | Reaction | Substrate (Aldehyde) | Diastereomeric Ratio (syn:anti or anti:syn) | Yield | Reference |

|---|---|---|---|---|---|

| N-Acyl-N-isopropyl-oxadiazinone from (1R,2S)-norephedrine | Titanium-mediated Aldol Reaction | Benzaldehyde (B42025) | >99:1 | Good to Excellent | acs.org |

| N-Acyl-N-isopropyl-oxadiazinone from (1R,2S)-norephedrine | Titanium-mediated Aldol Reaction | Various Aldehydes | 8:1 to >99:1 | Good to Excellent | figshare.com |

Ligand Design for Asymmetric Catalysis

The scaffold of 2-amino-1-phenyl-propan-1-ol is a cornerstone in the design of chiral ligands for a wide array of asymmetric catalytic reactions. The vicinal amino and alcohol groups provide two points for coordination with a metal center, forming a stable five-membered chelate ring that creates a rigid and well-defined chiral environment around the catalytic site.

Ligands derived from 2-amino-1-phenyl-propan-1-ol have been successfully complexed with various transition metals, including ruthenium, rhodium, iron, and palladium, to create highly effective asymmetric catalysts.

Ruthenium-Catalyzed Reactions: Ruthenium complexes bearing ligands derived from (1S,2R)-norephedrine are particularly effective for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones. acs.orgecust.edu.cn For instance, a P-N ligand, (1R,2R)-PPh₂CHPhCHMeNH₂, derived from (1S,2R)-norephedrine, was used to synthesize ruthenium hydride complexes that efficiently catalyzed the hydrogenation of acetophenone (B1666503) to (R)-1-phenylethanol with 47% enantiomeric excess (ee). acs.org Dendritic catalysts built on a (1S,2R)-norephedrine core have also been developed for the asymmetric transfer hydrogenation of acetophenone, achieving up to 93% ee and demonstrating high catalytic activity. ecust.edu.cn

Rhodium-Catalyzed Reactions: Rhodium complexes with unsymmetrical vicinal diamine ligands synthesized from norephedrine are excellent catalysts for the asymmetric transfer hydrogenation of aromatic alkyl ketones. rsc.org Using sodium formate (B1220265) as a hydrogen source in methanol (B129727), these catalysts can achieve excellent enantioselectivity (>95% ee) and high conversion (>95%) for a variety of ketones. rsc.org

Iron-Catalyzed Reactions: Given the demand for catalysts based on abundant and non-toxic metals, iron catalysts have gained attention. Although less common, ligands derived from the 2-amino-1-phenyl-propan-1-ol framework have been explored in iron-catalyzed asymmetric transfer hydrogenation, contributing to the development of more sustainable chemical manufacturing processes. liverpool.ac.uknih.gov

Other Metals: Ligands derived from norephedrine have also found use in other metal-catalyzed reactions. Chiral amide ligands immobilized on nanoporous silica (B1680970) catalyze the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes with high yields (92%) and enantioselectivities (95% ee). researchgate.net Similarly, palladium-catalyzed asymmetric allylic alkylation has been performed using ligands based on this scaffold. mdpi.com

Table 2: Selected Transition Metal-Catalyzed Reactions with 2-Amino-1-phenyl-propan-1-ol-Derived Ligands

| Metal | Ligand Type | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Ruthenium | Dendritic ligand from (1S,2R)-norephedrine | Asymmetric Transfer Hydrogenation | Acetophenone | 90% | 93% | ecust.edu.cn |

| Ruthenium | P-N ligand from (1S,2R)-norephedrine | Asymmetric Hydrogenation | Acetophenone | Complete | 47% | acs.org |

| Rhodium | Unsymmetrical vicinal diamine from norephedrine | Asymmetric Transfer Hydrogenation | Aromatic Ketones | >95% | >95% | rsc.org |

| Zinc | Immobilized chiral amide from (-)-norephedrine | Enantioselective Aldehyde Alkylation | Aromatic Aldehydes | 92% | 95% | researchgate.net |

Derivatives of 2-amino-1-phenyl-propan-1-ol can also function as organocatalysts, where the compound itself, without a metal, catalyzes a reaction. The amine and hydroxyl groups are key to this functionality, often engaging in dual activation of substrates through hydrogen bonding or by forming transient intermediates like enamines or iminium ions.